molecular formula C8H10O2 B181637 2-Hydroxy-5-methylbenzyl alcohol CAS No. 4383-07-7

2-Hydroxy-5-methylbenzyl alcohol

Cat. No. B181637
Key on ui cas rn: 4383-07-7
M. Wt: 138.16 g/mol
InChI Key: ZUVDVLYXIZFDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965741

Procedure details

To a suspension of LiAlH4 (2.5 g, 66 mmol) LiAlH4 in freshly distilled THF (8 ml) at 0° C. under argon, was added dropwise with stirring a solution of 5-methylsalicylic acid (5 g, 33 mmol) in freshly distilled THF (80 ml). Addition was complete in 0.75 hours and the reaction stirred at ambient temperature overnight. Careful addition of water (5 ml) was followed by the addition of ice (10 ml) and concentrated HCl (1 ml). The solvent was decanted and the residue treated with ethyl ether and ice water. The pH of the mixture was adjusted to pH 1 with concentrated HCl and the organic layer combined with the decanted solvent, washed with brine, dried (MgSO4) and evaporated. The residue was subjected to chromatography (eluant: ethyl ether/hexane) to give 2-hydroxymethyl-4-methylphenol as a white solid (3.1 g, 68%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C1COCC1.[CH3:12][C:13]1[CH:21]=[C:17]([C:18](O)=[O:19])[C:16]([OH:22])=[CH:15][CH:14]=1.Cl>O>[OH:19][CH2:18][C:17]1[CH:21]=[C:13]([CH3:12])[CH:14]=[CH:15][C:16]=1[OH:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
ADDITION
Type
ADDITION
Details
the residue treated with ethyl ether and ice water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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